2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Description
2-[5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position and a 4-fluorophenol moiety at the 3-position. Structural analogs suggest its synthesis likely involves chalcone precursors cyclized with hydrazine derivatives, a common route for pyrazolines .
Properties
IUPAC Name |
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBKTVHUTTVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol typically involves a multi-step process. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-fluorophenylhydrazine under acidic conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In vitro studies demonstrated that certain pyrazole derivatives could inhibit the growth of breast and lung cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced their anticancer efficacy.
Xanthine Oxidase Inhibition
Another significant application of this compound is its role as a xanthine oxidase inhibitor. Xanthine oxidase plays a critical role in purine metabolism and is implicated in conditions such as gout and hyperuricemia. The compound's structure allows it to effectively bind to the xanthine oxidase active site, inhibiting its activity .
Table 1: Inhibition Potency of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.4 | Xanthine Oxidase Inhibition |
| Compound B | 9.8 | Anticancer Activity |
| This compound | TBD | TBD |
Synthetic Methodologies
The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired compound. The synthetic route typically includes:
- Formation of Pyrazole Ring: The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
- Substitution Reactions: Subsequent steps may involve electrophilic aromatic substitution or nucleophilic attacks to introduce the dimethoxyphenyl and fluorophenol groups.
Case Study: Synthesis Optimization
A recent study optimized the synthesis process by varying reaction conditions such as temperature and solvent choice, which resulted in improved yields and purity of the final product .
Mechanism of Action
The mechanism of action of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Crystal Packing
The compound shares structural similarities with halogenated pyrazoline-thiazole hybrids (e.g., compounds 4 and 5 in ), which are isostructural but differ in halogen substituents (Cl vs. Br). These analogs exhibit nearly identical molecular conformations but distinct crystal packing due to halogen size and polarizability differences . For the target compound, the 2,4-dimethoxyphenyl group (electron-donating) and 4-fluorophenol (polar, hydrogen-bonding capable) likely influence intermolecular interactions differently compared to halogenated analogs. highlights that aryl substitution patterns (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) significantly alter electronic properties and biological activity in sulfonamide derivatives, suggesting similar trends here .
Fluorinated Pyrazoline Derivatives
Fluorine substitution is a critical feature shared with compounds like 5 from , where a 4-bromo-2-fluorophenyl group enhances antimicrobial activity. The 4-fluorophenol group in the target compound may improve bioavailability due to increased polarity and metabolic stability compared to non-fluorinated analogs. However, positional differences (e.g., 4-fluoro vs. 2-fluoro) could modulate receptor binding or toxicity .
Thiazole and Triazole Hybrids
Pyrazoline-thiazole hybrids () demonstrate that combining pyrazoline with heterocycles like thiazole enhances biological activity. The target compound lacks a thiazole ring but retains the pyrazoline core, suggesting its activity may depend more on the phenol and methoxy substituents.
Computational and Spectroscopic Characterization
Key tools for analyzing pyrazoline analogs include:
Biological Activity
The compound 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 879923-13-4
Biological Activity Overview
Compounds containing a pyrazole moiety are known for a range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Anticancer
- Antiviral
- Antibacterial
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Properties : Studies have indicated that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential in treating inflammatory conditions.
- Anticancer Activity : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.
In Silico Studies
Recent computational studies have demonstrated that this compound possesses promising binding affinity towards key proteins involved in disease pathways. For instance, docking studies suggest effective inhibition against dengue virus type 2 NS2B/NS3 serine protease .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
